![molecular formula C8H12N4O2S B3087142 Ethyl 4-hydrazinyl-2-(methylthio)pyrimidine-5-carboxylate CAS No. 117147-06-5](/img/structure/B3087142.png)
Ethyl 4-hydrazinyl-2-(methylthio)pyrimidine-5-carboxylate
Overview
Description
Ethyl 4-hydrazinyl-2-(methylthio)pyrimidine-5-carboxylate is a pyrimidine derivative . Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .
Synthesis Analysis
A series of novel triazole-pyrimidine-based compounds were designed, synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis involved refluxing compound 5 (a-b) (20 mmol) in phosphorus oxychloride (210 mmol) at 105°C for 3–4 h . In a round bottom flask, piperazine (90 mmol) was added to a solution of 6 (a-b) (18 mmol) and potassium carbonate (K 2 CO 3) (60 mmol) in CHCl 3 (60 ml) at room temperature .Molecular Structure Analysis
The molecular structure of Ethyl 4-hydrazinyl-2-(methylthio)pyrimidine-5-carboxylate was characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis
The chemical reactions of Ethyl 4-hydrazinyl-2-(methylthio)pyrimidine-5-carboxylate involve nucleophilic substitution reactions . The methylthio group in ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate is displaced by cyanide ion .Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 4-hydrazinyl-2-(methylthio)pyrimidine-5-carboxylate can be characterized by its molecular weight, which is 228.27 .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research demonstrates the utility of ethyl 4-hydrazinyl-2-(methylthio)pyrimidine-5-carboxylate in synthesizing novel heterocyclic structures. For example, Abdelhamid et al. (2004) describe the synthesis of triazolo[4,3-a]pyrimidines, 1,3,4-thiadiazoles, and 1,3,4-selenadiazoles through reactions with hydrazonoyl halides, showcasing its role in creating potentially pharmacologically active compounds (Abdelhamid, Abdel-Wahab, & Al-Atoom, 2004). Similarly, Bakhite, Al‐Sehemi, & Yamada (2005) explored its derivatization into pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines, further illustrating the compound's versatility in heterocyclic chemistry (Bakhite, Al‐Sehemi, & Yamada, 2005).
Organic Synthesis Methodologies
The compound serves as a precursor for various organic synthesis methodologies. Zanatta et al. (2015) developed an efficient synthesis for ethyl 2-methylthio- and ethyl 2-benzylthio-6-methyl(aryl)pyrimidine-4-carboxylates, demonstrating its utility in generating compounds with potential activity against cancer and other diseases (Zanatta, Fortes, Bencke, Marangoni, Camargo, Fantinel, Bonacorso, & Martins, 2015).
Anticancer Research
Gad et al. (2020) focused on the synthesis of derivatives based on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, leading to compounds with apoptosis-inducing properties for breast cancer treatment. This study highlights the potential of ethyl 4-hydrazinyl-2-(methylthio)pyrimidine-5-carboxylate derivatives in developing novel anticancer agents (Gad, Nafie, Eltamany, Hammad, Barakat, & Boraei, 2020).
Chemical Kinetics and Mechanisms
T. Padmini, M. Manju, & B. Sateesh (2016) conducted kinetic studies on the oxidation of ethyl 2-(methylthio) pyrimidine 5-carboxylate, providing insights into its reactivity and the mechanisms underlying its transformations. Such studies are crucial for understanding the compound's behavior under various conditions, which is essential for its application in synthesis and drug development (Padmini, Manju, & Sateesh, 2016).
Mechanism of Action
Target of Action
Related compounds have shown interaction with active residues of atf4 and nf-kb proteins . These proteins play crucial roles in cellular stress responses and inflammatory pathways, respectively.
Mode of Action
It’s suggested that related compounds may exert their effects through the inhibition of er stress, apoptosis, and the nf-kb inflammatory pathway .
Biochemical Pathways
The compound appears to influence several biochemical pathways. It may inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . These molecules are key players in inflammatory responses. Additionally, it may reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . These markers are associated with cellular stress responses and programmed cell death, respectively.
Result of Action
The molecular results of related compounds suggest promising neuroprotective and anti-inflammatory properties . They show significant anti-neuroinflammatory properties and promising neuroprotective activity . .
properties
IUPAC Name |
ethyl 4-hydrazinyl-2-methylsulfanylpyrimidine-5-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O2S/c1-3-14-7(13)5-4-10-8(15-2)11-6(5)12-9/h4H,3,9H2,1-2H3,(H,10,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADWQLCFGVOWZGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1NN)SC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-hydrazinyl-2-(methylthio)pyrimidine-5-carboxylate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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